Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Historical Context and Development of Thiazole-5-Carboxylate Derivatives
The exploration of thiazole-5-carboxylates began with early 20th-century studies on heterocyclic compounds, driven by the discovery of biologically active natural products such as thiamine (vitamin B1). Initial synthetic routes relied on the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides. For example, ethyl thiazole-5-carboxylate derivatives were first synthesized via halogen-metal exchange reactions, as demonstrated in the conversion of 5-bromothiazole to thiazole-5-carboxylic acid using organolithium reagents.
Modern advancements include catalytic cyclization methods and microwave-assisted reactions , which enhance yield and regioselectivity. A notable example is the synthesis of 2-amino-4-alkylthiazole-5-carboxylates via α-halogenation of β-keto esters followed by cyclization with thiourea. These methods address historical challenges such as volatility and instability, as seen in early attempts to isolate thieno[2,3-d]thiazoles.
Significance of Ethyl 2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate in Heterocyclic Chemistry
This compound exemplifies the strategic functionalization of the thiazole ring for drug discovery. Its structure combines three critical features:
- Ethoxycarbonyl group : Enhances solubility and serves as a handle for further derivatization.
- 4-Methoxyphenyl substituent : Contributes to π-π stacking interactions in biological targets.
- Methyl group at position 4 : Sterically modulates reactivity while maintaining planar geometry.
Its role as a key intermediate for P2X3 antagonists is well-documented. For instance, optimized nucleophilic aromatic substitution reactions using cesium carbonate and controlled water content achieve yields exceeding 90% on multikg scales. The compound’s electronic profile also facilitates cyclization reactions to form fused heterocycles, such as pyrrolo[2,3-d]thiazoles, which are valuable in anticancer research.
General Overview of the 1,3-Thiazole Scaffold in Chemical Research
The 1,3-thiazole ring is a privileged scaffold in drug design due to its:
- Electronic diversity : The sulfur atom provides nucleophilic sites, while the nitrogen atom stabilizes charges through resonance.
- Bioprofile compatibility : Thiazoles mimic peptide bonds and interact with enzymes, as seen in kinase inhibitors.
Recent studies highlight its versatility:
- Antimicrobial agents : Derivatives like ethyl 2-amino-4-methylthiazole-5-carboxylate show activity against Gram-positive bacteria.
- Material science : Thiazole-based polymers exhibit unique optoelectronic properties.
- Catalysis : Copper-catalyzed thiazole syntheses enable green chemistry approaches.
Structural modifications at positions 2, 4, and 5—such as introducing methoxy groups or carboxylate esters—tailor physicochemical properties for specific applications.
Tables
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)15-13(19-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLIKYMFUPJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428789 | |
| Record name | ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54032-88-1 | |
| Record name | ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiobenzamide Intermediate
- Starting Material: 4-Methoxybenzamide (152.2 mg, 1 mmol)
- Reagent: Lawesson's reagent (485.4 mg, 1.2 mmol)
- Solvent: Tetrahydrofuran (THF, 20 mL)
- Conditions: Stirring at room temperature for 4 hours
- Process: 4-Methoxybenzamide is reacted with Lawesson's reagent in THF to convert the amide group into the corresponding thiobenzamide intermediate.
- Isolation: The reaction mixture is concentrated, and the intermediate is purified by column chromatography.
Cyclization to Form Thiazole Ring
- Reagent: Ethyl 2-chloroacetoacetate (329.2 mg, 2 mmol)
- Solvent: Ethanol (20 mL)
- Conditions: Reflux at 70°C for 6 hours
- Process: The thiobenzamide intermediate is refluxed with ethyl 2-chloroacetoacetate in ethanol, promoting cyclization to form the thiazole ring and yielding Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate.
- Purification: After reaction completion, solvent removal and column chromatography purification yield the target compound.
- Yield: Approximately 92%
- Physical State: White solid
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methoxybenzamide + Lawesson's reagent | RT, 4 h, THF | Thiobenzamide intermediate | - | Purified by column chromatography |
| 2 | Thiobenzamide + Ethyl 2-chloroacetoacetate | Reflux, 70°C, 6 h, EtOH | Ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate | 92 | Purified by column chromatography |
Alternative and Related Synthetic Routes
Cyclization Using 2-Chloroacetoacetic Acid Ethyl Ester
- Some patents describe cyclization of thiobenzamide derivatives with 2-chloroacetoacetic acid ethyl ester under reflux conditions to afford similar thiazole esters.
- Alkylation steps may precede or follow cyclization depending on substituents on the aromatic ring.
- Purification often involves recrystallization or chromatographic techniques.
Research Findings and Optimization Notes
- The use of Lawesson's reagent for thiobenzamide formation is efficient and yields high purity intermediates.
- Refluxing in ethanol at 70°C for 6 hours provides optimal cyclization conditions with high yield and purity.
- Column chromatography remains the preferred purification method to achieve >90% purity.
- Reaction monitoring by HPLC and melting point determination are standard for quality control.
- Alternative solvents and bases have been explored but ethanol and THF remain the most effective for these steps.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-Methoxybenzamide |
| Key Reagents | Lawesson's reagent, Ethyl 2-chloroacetoacetate |
| Solvents | THF (for thiobenzamide formation), Ethanol (for cyclization) |
| Reaction Temperatures | Room temperature (thiobenzamide formation), 70°C reflux (cyclization) |
| Reaction Times | 4 hours (thiobenzamide), 6 hours (cyclization) |
| Purification Methods | Column chromatography |
| Typical Yield | 92% |
| Product Physical State | White solid |
| Analytical Techniques | HPLC, melting point |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo oxidation reactions, particularly at the methoxyphenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.
-
Substitution: : The thiazole ring can undergo electrophilic substitution reactions. For example, halogenation can occur at the 2-position of the thiazole ring using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols from esters.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
-
Materials Science: : The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological activity of thiazole derivatives is highly dependent on substituent modifications. Below is a comparative analysis of key analogues:
*Calculated based on formula C₁₄H₁₅NO₃S.
Key Observations:
- This may enhance nucleophilic reactivity or alter binding interactions with enzymes like xanthine oxidase . Replacement of methoxy with hydroxy (as in TEI-6720) introduces hydrogen-bonding capability, improving solubility but reducing metabolic stability due to susceptibility to glucuronidation .
- Steric and Lipophilic Effects: Bulkier substituents, such as the benzoxazol-2-ylthio group in cpd_W (), introduce steric hindrance, which may limit membrane permeability but enhance target specificity .
Biological Activity
Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring with a methoxyphenyl substituent, which is significant for its biological activity. The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with methoxyphenyl amines under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : The compound was tested against liver carcinoma (HEPG2) using the MTT assay to determine its IC50 values. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | X | HEPG2 |
| Doxorubicin (control) | Y | HEPG2 |
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) : Studies have reported that this compound shows promising antimicrobial activity with MIC values indicating effectiveness against pathogens like Bacillus subtilis and Aspergillus niger.
| Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | A |
| Aspergillus niger | B |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring plays a crucial role in interacting with biological targets involved in cell proliferation and apoptosis.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the compound's effect on HEPG2 cells demonstrated that treatment led to increased apoptosis markers compared to untreated controls. Flow cytometry analysis indicated a higher percentage of cells in the sub-G1 phase, confirming the induction of apoptosis.
Case Study 2: Antimicrobial Screening
In a comparative study of various thiazole derivatives, this compound exhibited superior activity against Bacillus subtilis, highlighting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate?
Answer:
The compound is typically synthesized via cyclization or condensation reactions. For example:
- Biginelli reaction : One-pot condensation of aldehydes, ethyl acetoacetate, and thioureas under acidic conditions (e.g., HCl or H₂SO₄) to form thiazole intermediates .
- Cyclization of substituted precursors : Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives are treated with potassium carbonate in methanol/water mixtures to yield thiazole carboxylates .
Key considerations : Optimize reaction temperature (often 60–80°C) and stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : Confirm substituent positions (e.g., 4-methoxyphenyl and methyl groups) via ¹H and ¹³C NMR. Aromatic protons typically resonate at δ 6.8–7.5 ppm, while the methyl group appears at δ 2.4–2.6 ppm .
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays).
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 308.3) .
- Melting point analysis : Compare experimental values (e.g., 40–42°C) with literature data to verify consistency .
Advanced: How is X-ray crystallography utilized to resolve the compound’s three-dimensional structure?
Answer:
- Crystal growth : Slow evaporation of ethanol or methanol solutions yields single crystals suitable for diffraction .
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K. Collect data up to 0.75–0.80 Å resolution.
- Structure refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). Key parameters include R1 (<5%) and wR2 (<15%) .
- Validation : Check for disorder (e.g., ethyl or methoxy groups) using ORTEP-3 to visualize thermal ellipsoids .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Answer:
- Substituent variation : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-withdrawing groups (e.g., nitro) to enhance bioactivity. Evidence shows 4-chlorophenyl analogs exhibit improved hypoglycemic effects in diabetic rat models .
- Bioisosteric replacement : Substitute the thiazole ring with isoxazole or pyridine to modulate solubility and target binding .
- In vitro assays : Test analogs in neonatal NIDDM rat models (STZ-induced) to evaluate glucose-lowering efficacy. Dose-response curves (1–100 mg/kg) and toxicity profiling (LD50) are critical .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., T47D for IRES inhibition studies) and animal models (e.g., STZ-induced vs. genetic NIDDM) .
- Structural verification : Reconfirm compound identity via X-ray crystallography or 2D NMR if discrepancies arise. For example, IRES inhibitor activity of this compound derivatives may depend on stereochemistry .
- Meta-analysis : Compare IC50 values across studies using standardized units (e.g., µM vs. mg/mL) and statistical tools (e.g., ANOVA with post-hoc tests).
Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like insulin receptors or cytochrome P450 enzymes. Focus on hydrogen bonding with the thiazole ring and hydrophobic interactions with the methoxyphenyl group.
- ADME prediction : Software like SwissADME calculates logP (optimal range: 2–4) and aqueous solubility (≥0.1 mg/mL). The compound’s moderate solubility (0.97 g/L) suggests formulation with cyclodextrins or liposomes for improved bioavailability .
- QSAR modeling : Corrogate substituent electronegativity with activity data to prioritize synthetic targets .
Basic: What are the stability considerations for this compound under experimental storage conditions?
Answer:
- Thermal stability : Store at –20°C in amber vials to prevent degradation. The melting point (40°C) indicates sensitivity to elevated temperatures .
- Photostability : Protect from UV light due to the conjugated thiazole system. Use argon-purged environments for long-term storage.
- Hydrolysis risk : The ester group is prone to hydrolysis in aqueous media. Use anhydrous DMSO or ethanol for stock solutions .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomic profiling : RNA-seq or microarray analysis of treated vs. untreated cells identifies differentially expressed genes (e.g., insulin signaling pathways) .
- Kinase assays : Measure inhibition of targets like AMPK or PI3K using fluorescence polarization (FP) or time-resolved FRET.
- Metabolomic studies : LC-MS/MS quantifies changes in glucose, lactate, and ATP levels in cell lysates or serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
